B1577479 Circulin D

Circulin D

Cat. No.: B1577479
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] is a cyclic peptide composed of multiple amino acids. Cyclic peptides are known for their stability and unique structural properties, which make them valuable in various scientific and industrial applications. This particular compound is notable for its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Circulin D typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclic structure is achieved through cyclization reactions, often facilitated by coupling agents such as HATU or EDC .

Industrial Production Methods

Industrial production of cyclic peptides like this one can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired cyclic peptide .

Chemical Reactions Analysis

Types of Reactions

Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include modified cyclic peptides with altered functional groups, which can enhance or modify their biological activity .

Scientific Research Applications

Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide conformations and interactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of novel materials and biotechnological applications

Mechanism of Action

The mechanism of action of Circulin D involves its interaction with specific molecular targets. The cyclic structure allows for high binding affinity and selectivity towards these targets. The peptide can modulate biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] is unique due to its complex sequence and multiple cysteine residues, which allow for the formation of multiple disulfide bonds. This complexity enhances its stability and potential for diverse biological activities .

Properties

bioactivity

Antiviral

sequence

KIPCGESCVWIPCVTSIFNCKCENKVCYHD

Origin of Product

United States

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